Hiv protease substrate II
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Overview
Description
Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An inhibitor of the hormones oxytocin and vasopressin, used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is unique due to its specific amino acid sequence and the potential for diverse applications across various fields. Its synthetic nature allows for precise control over its structure and properties, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPKBGRKANDZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H109N15O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583180 |
Source
|
Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1584.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120944-74-3 |
Source
|
Record name | N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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